molecular formula C14H14N2O3S2 B4388199 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No. B4388199
M. Wt: 322.4 g/mol
InChI Key: BIXBOHUVYDCFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol, also known as MDP-2-P, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is not fully understood. It has been suggested that 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol may act by binding to metal ions, such as copper and zinc, and forming stable complexes. These complexes may then interact with enzymes or other proteins, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has been found to exhibit various biochemical and physiological effects. As mentioned earlier, 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol exhibits potent inhibitory activity against acetylcholinesterase, which may have potential applications in the treatment of Alzheimer's disease. 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has also been found to exhibit anti-cancer activity against various cancer cell lines, which may have potential applications in the development of new anti-cancer agents.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol in lab experiments is its ability to inhibit acetylcholinesterase, which may be useful in studying the role of acetylcholine in various physiological processes. Another advantage is its anti-cancer activity, which may be useful in studying the mechanisms of cancer cell growth and development. One limitation of using 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol. One direction is the development of new ligands for metal ions based on the structure of 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol. Another direction is the study of the mechanism of action of 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol, including its interactions with metal ions and enzymes. Additionally, the potential applications of 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol in the treatment of Alzheimer's disease and cancer should be further explored. Finally, the toxicity of 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol should be further studied to determine its safety in various applications.
In conclusion, 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a chemical compound that has been studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to exhibit biochemical and physiological effects, including potent inhibitory activity against acetylcholinesterase and anti-cancer activity against various cancer cell lines. While there are advantages and limitations to using 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol in lab experiments, there are several future directions for the study of this compound, including the development of new ligands for metal ions and the study of its mechanism of action.

Scientific Research Applications

2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has been studied for its potential applications in scientific research, including as a ligand for metal ions, an inhibitor of enzymes, and a potential anti-cancer agent. 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has been found to exhibit potent inhibitory activity against acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have potential applications in the treatment of Alzheimer's disease. 2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has also been found to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-21(18,19)16-12(10-5-2-3-6-13(10)17)9-11(15-16)14-7-4-8-20-14/h2-8,12,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXBOHUVYDCFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
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2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
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2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
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2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
Reactant of Route 5
2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
Reactant of Route 6
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2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

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